N,N-Diethyl-1-(p-tolyl)isoquinoline-3-carboxamide
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Overview
Description
N,N-Diethyl-1-(p-tolyl)isoquinoline-3-carboxamide is a chemical compound with the molecular formula C21H22N2O and a molecular weight of 318.41 g/mol . This compound is known for its unique structure, which includes an isoquinoline core substituted with a 4-methylphenyl group and a carboxamide functional group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1-(p-tolyl)isoquinoline-3-carboxamide typically involves the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. One common method includes the use of N,N-diethylamine and 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-1-(p-tolyl)isoquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
N,N-Diethyl-1-(p-tolyl)isoquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-1-(p-tolyl)isoquinoline-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-1-(4-chlorophenyl)isoquinoline-3-carboxamide
- N,N-Diethyl-1-(4-fluorophenyl)isoquinoline-3-carboxamide
- N,N-Diethyl-1-(4-bromophenyl)isoquinoline-3-carboxamide
Uniqueness
N,N-Diethyl-1-(p-tolyl)isoquinoline-3-carboxamide is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, biological activity, and overall stability compared to its analogs .
Properties
CAS No. |
89257-76-1 |
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Molecular Formula |
C21H22N2O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N,N-diethyl-1-(4-methylphenyl)isoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H22N2O/c1-4-23(5-2)21(24)19-14-17-8-6-7-9-18(17)20(22-19)16-12-10-15(3)11-13-16/h6-14H,4-5H2,1-3H3 |
InChI Key |
WPIXGZVJJBQKDB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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